2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide
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Overview
Description
2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, thieno[2,3-d]pyrimidine, and oxan-4-yloxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxazole and oxan-4-yloxy groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and thieno[2,3-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Methyl 4-aminobenzoate: A benzoate ester with an amino group.
Uniqueness
2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structure
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Chemical Formula : C₃₁H₃₅N₃O₈S
- Molecular Weight : 569.63 g/mol
Physical Properties
Property | Value |
---|---|
Water Solubility | 0.0157 mg/mL |
LogP | 3.01 |
pKa (Strongest Acidic) | 3.46 |
Polar Surface Area | 131.64 Ų |
The biological activity of this compound appears to be multifaceted, primarily targeting various cellular pathways:
- Inhibition of Phospholipase A2 : Research indicates that compounds similar to this structure can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a condition characterized by excessive accumulation of phospholipids in lysosomes . This inhibition may lead to altered lipid metabolism and has been associated with various therapeutic effects.
- GPR55 Agonism : The compound's structural analogs have been studied for their interaction with GPR55, a G protein-coupled receptor involved in pain modulation and cancer progression. Activation of GPR55 has been linked to angiogenesis and metastasis in cancer cells .
Therapeutic Implications
Given its potential mechanisms of action, the compound could have applications in:
- Cancer Treatment : Due to its interaction with GPR55 and the ability to modulate lipid metabolism through PLA2 inhibition.
- Pain Management : As a GPR55 agonist, it may offer new avenues for treating inflammatory and neuropathic pain.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this one exhibit significant inhibitory effects on PLA2G15 activity at low concentrations (IC50 values around 0.18 μM) . This suggests a strong potential for use in pharmacological applications aimed at mitigating drug-induced toxicity.
Clinical Trials
While specific clinical trials for this compound are not yet available, related compounds are under investigation for their safety and efficacy in treating conditions like nonalcoholic steatohepatitis (NASH) and other metabolic disorders .
Properties
Molecular Formula |
C28H32N4O7S |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34) |
InChI Key |
HSRWXLIYNCKHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 |
Origin of Product |
United States |
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